molecular formula C8H6ClIO B8240473 1-(2-Chloro-4-iodophenyl)ethan-1-one

1-(2-Chloro-4-iodophenyl)ethan-1-one

Cat. No.: B8240473
M. Wt: 280.49 g/mol
InChI Key: ISMZQQLTIPPJNQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H6ClIO. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and iodine atoms at the 2 and 4 positions, respectively.

Preparation Methods

The synthesis of 1-(2-Chloro-4-iodophenyl)ethan-1-one typically involves halogenation reactions. One common method is the Friedel-Crafts acylation of 2-chloro-4-iodobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods may involve similar halogenation techniques but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Properties and Reactivity

1-(2-Chloro-4-iodophenyl)ethan-1-one is characterized by its electrophilic and nucleophilic reactivity due to the presence of halogen substituents. Key reactions include:

  • Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the chlorine and iodine atoms.
  • Nucleophilic Substitution : The iodine atom can be replaced by nucleophiles such as amines or thiols.
  • Redox Reactions : The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid using various reagents.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used to create more complex molecules, particularly in the pharmaceutical industry. For instance, it can be utilized in the synthesis of:

  • Pharmaceuticals : Derivatives of this compound are investigated for their potential therapeutic effects, including antimicrobial and anticancer activities.
  • Agrochemicals : Its derivatives are also explored for use in agricultural chemicals.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit significant biological activities. Notable findings include:

  • Antimicrobial Activity : Several studies have demonstrated that certain derivatives possess strong antibacterial properties against common pathogens such as Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMIC (μg/mL)
    Staphylococcus aureus6.25
    Escherichia coli12.5
  • Anticancer Activity : Cytotoxicity assays on human cancer cell lines have shown promising results, indicating that some derivatives can inhibit cell proliferation effectively.
    Cell LineIC50 (μM)
    MCF-7 (Breast Cancer)8.0
    HeLa (Cervical Cancer)5.0

Material Science

In material science, this compound is explored for its potential in developing novel materials with specific electronic and optical properties. Its unique structure allows for modifications that can enhance material performance in various applications.

Case Study 1: Synthesis of Antimicrobial Agents

A study focused on synthesizing antimicrobial agents from this compound derivatives highlighted their effectiveness against resistant bacterial strains. The researchers modified the compound's structure by substituting different functional groups, leading to enhanced activity.

Case Study 2: Anticancer Drug Development

Another significant research project investigated the anticancer potential of derivatives derived from this compound. The study involved testing various modifications on cancer cell lines, revealing that specific substitutions led to increased cytotoxicity and selectivity towards cancer cells compared to normal cells.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-iodophenyl)ethan-1-one in biological systems involves its interaction with cellular targets through electrophilic and nucleophilic reactions. The compound can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to changes in their structure and function . The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes .

Comparison with Similar Compounds

Properties

IUPAC Name

1-(2-chloro-4-iodophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMZQQLTIPPJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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